2-Pyridinol-1-oxide, also known as 2-hydroxypyridine 1-oxide, is an organic compound with the molecular formula C₅H₅NO₂ and a molecular weight of approximately 111.10 g/mol. It features a hydroxyl group (-OH) and a nitrogen oxide group (-N=O) attached to a pyridine ring, which contributes to its unique chemical properties. This compound is characterized by its yellow powder form and is soluble in water, making it useful in various chemical applications .
Additionally, it forms stable chelate complexes with transition metal ions, which is significant in coordination chemistry and catalysis.
2-Pyridinol-1-oxide exhibits notable biological activity, primarily due to its ability to chelate transition metals. This property enables it to influence enzymatic reactions that require metal ions as cofactors. Its moderate toxicity has been documented through various routes of administration, indicating potential safety considerations in biological applications . The compound's interaction with biological systems can alter metal ion functions at both molecular and cellular levels, suggesting its role in biochemical pathways.
The synthesis of 2-Pyridinol-1-oxide can be achieved through several methods:
Studies on 2-Pyridinol-1-oxide have focused on its interactions with transition metals and biological systems. For instance, research using electron paramagnetic resonance spectroscopy has provided insights into how this compound binds to copper complexes, revealing details about its coordination environment and potential applications in metalloprotein studies. Additionally, its interactions affect enzymatic activities involving metal ions, highlighting its significance in biochemical research .
Several compounds share structural similarities with 2-Pyridinol-1-oxide. Notable examples include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Mercaptopyridine-N-oxide | Contains a thiol (-SH) group | Higher reactivity due to sulfur presence |
8-Hydroxyquinoline | Contains a quinoline ring | Stronger chelation properties for certain metals |
3-Hydroxypyridine | Hydroxyl group at the 3-position | Different chelation behavior compared to 2-Pyridinol-1-oxide |
These compounds differ primarily in their functional groups and positions on the pyridine ring, which influence their reactivity and biological activity. The unique combination of hydroxyl and nitrogen oxide groups in 2-Pyridinol-1-oxide distinguishes it from these similar compounds, particularly regarding its specific chelation properties and biological interactions .
Corrosive;Irritant;Health Hazard